molecular formula C8H7BrN2O3 B1525392 5-Bromo-2-(carbamoylamino)benzoic acid CAS No. 861791-79-9

5-Bromo-2-(carbamoylamino)benzoic acid

Cat. No. B1525392
M. Wt: 259.06 g/mol
InChI Key: GDBBPPGNIRGLGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The specific synthesis process for “5-Bromo-2-(carbamoylamino)benzoic acid” may vary.

Relevant Papers Several papers and patents discuss related compounds and their synthesis, properties, and applications . These may provide further insights into “5-Bromo-2-(carbamoylamino)benzoic acid”.

Scientific Research Applications

Self-Assembled Nanostructures at Liquid-Solid Interface

Researchers have investigated bifunctional molecules similar to 5-Bromo-2-(carbamoylamino)benzoic acid for their ability to form two-dimensional self-assembled nanostructures at the liquid-solid interface. The study, focusing on 5-bromo-2-hexadecyloxy-benzoic acid (5-BHBA), highlighted the impact of halogen and hydrogen bonds in forming diverse nanoarchitectures. This finding provides innovative insights into the controlled assembly of nanomaterials, crucial for nanotechnology applications (Wu et al., 2017).

Synthesis and Characterization of Metal Complexes

Another research avenue involves the synthesis and characterization of metal complexes derived from similar brominated benzoic acids. A study on the synthesis of a Cadmium (II) complex from an azo ligand based on a brominated benzoic acid derivative demonstrated potential antimicrobial activities. This suggests applications in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).

Industrial Scale-Up of Related Compounds

The industrial process scale-up for the synthesis of related compounds, like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, underscores the chemical's importance in pharmaceutical manufacturing. The described scalable process demonstrates the feasibility of producing such compounds on an industrial scale, indicating the broad utility of brominated benzoic acids in drug synthesis (Zhang et al., 2022).

Antimicrobial Screening

The antimicrobial properties of benzofuran derivatives, including structures related to 5-Bromo-2-(carbamoylamino)benzoic acid, have been examined. Studies on 5-bromobenzofuran aryl ureas and carbamates reveal potential antimicrobial activities, suggesting these compounds could serve as frameworks for developing new antimicrobial drugs (Kumari et al., 2019).

properties

IUPAC Name

5-bromo-2-(carbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBBPPGNIRGLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(carbamoylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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